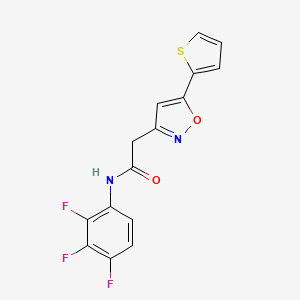

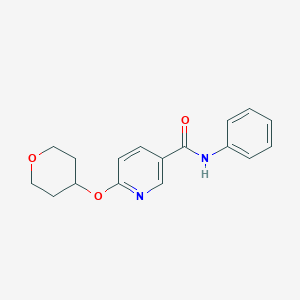

1-(4-((4-(呋喃-2-基)噻唑-2-基)甲基)哌嗪-1-基)丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one involves the Mannich reaction, which is a versatile method for creating compounds with potential biological activities. In the study presented in paper , a series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized using triazole Schiff bases, various piperazine derivatives, and formaldehyde. The yields were reported to be good, and the structures were confirmed through various spectroscopic methods including 1H NMR, 13C NMR, IR, and elemental analysis. This suggests that a similar approach could be used for the synthesis of the compound , utilizing the appropriate furan and thiazole derivatives along with a piperazine backbone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using different spectroscopic techniques. For instance, in paper , the crystal structure of a piperazine derivative was determined using X-ray diffraction, and the piperazine ring was found to adopt a conventional chair conformation. Additionally, Hirshfeld Surface Analysis (HAS) was conducted to confirm the molecular structure, which could be a useful technique for analyzing the molecular structure of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are typically cyclocondensations and Mannich reactions, as seen in the studies and . These reactions are crucial for the formation of the desired molecular framework and for introducing various functional groups that can enhance biological activity. The use of catalysts, such as SO4^2−/Y2O3 in ethanol , can improve the efficiency of these reactions, which is an important consideration for the synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one.

Physical and Chemical Properties Analysis

The physical properties such as melting points are typically characterized for these compounds, as mentioned in paper . The chemical properties, including reactivity and stability, can be inferred from spectroscopic data such as IR, NMR, and MS, as seen in papers and . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its suitability for applications such as biological activity.

Biological Activity

The biological activity of similar compounds has been evaluated in various studies. For example, the compounds synthesized in paper showed significant in vitro and in vivo fungicidal activity against several plant fungi, and some showed herbicidal activity and kinase inhibitory activity. However, they exhibited poor insecticidal activity. The antimicrobial studies conducted in paper revealed that some of the synthesized piperazine derivatives had excellent antibacterial and antifungal activities. These findings suggest that 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one could also possess similar biological properties, which would be worth investigating.

科学研究应用

抗菌活性

研究表明,呋喃和哌嗪的衍生物,包括与“1-(4-((4-(呋喃-2-基)噻唑-2-基)甲基)哌嗪-1-基)丁-1-酮”在结构上相关的化合物,表现出显着的抗菌活性。例如,从呋喃-2-碳酰肼开始的唑类衍生物的设计、合成和评估已经产生了对各种微生物具有活性的化合物 (Başoğlu 等,2013)。类似地,1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪的新型衍生物已被合成并显示出显着的抗抑郁和抗焦虑活性,表明具有治疗神经精神疾病的潜力 (Kumar 等,2017).

抗癌和抗血管生成作用

具有呋喃和哌嗪元素结构的化合物已被探索其抗癌和抗血管生成特性。一项针对移植性小鼠肿瘤的新型硫代噻唑烷-4-酮衍生物的研究表明,这些化合物显着抑制肿瘤生长和血管生成,使它们成为抗癌治疗的有希望的候选者 (Chandrappa 等,2010).

农用化学应用

含有呋喃/噻吩和哌嗪的 1,2,4-三唑曼尼希碱已被合成并评估其杀菌、除草和杀虫活性。其中一些化合物对几种测试植物真菌表现出显着的体外和体内杀菌活性,为新农用化学品的设计和发现提供了有用的信息 (Wang 等,2015).

抗结核活性

一系列设计为“1-(4-((4-(呋喃-2-基)噻唑-2-基)甲基)哌嗪-1-基)丁-1-酮”及其类似物的化合物已被评估其对结核分枝杆菌的抗结核活性。其中,某些衍生物表现出中等到良好的活性,突出了它们作为抗结核剂的潜力 (Naidu 等,2016).

神经退行性疾病的治疗

含有哌嗪和哌啶的噻唑并[5,4-d]嘧啶衍生物已被确定为有效且选择性的 A2A 人腺苷受体反向激动剂。这些化合物由于能够拮抗 A2A 腺苷受体而有望治疗神经退行性疾病,如帕金森病和阿尔茨海默病 (Varano 等,2020).

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

安全和危害

The safety and hazards associated with this compound are not specified in the available sources. As with all chemicals, it should be handled with appropriate safety precautions.

未来方向

The future directions for research on this compound could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by thiazole derivatives , this compound could be a promising candidate for further study in medicinal chemistry.

属性

IUPAC Name |

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14/h3,5,10,12H,2,4,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVQSBDPBLGEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1'S,2R,4S,5'R)-6,6,8,8-Tetramethyl-1',4-di(propan-2-yl)spiro[3,4-dihydrochromene-2,4'-bicyclo[3.1.0]hexane]-5,7-dione](/img/structure/B3000449.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3000451.png)

![3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000452.png)

![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B3000453.png)

![7,8-dimethoxy-2H-oxazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B3000455.png)

![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B3000464.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3000468.png)